N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-10-2-5-12(6-3-10)23-9-15(20)18-16-17-13-7-4-11(19(21)22)8-14(13)24-16/h2-8H,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGVPQCJIYGQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group on the acetamide precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactivity
The compound is synthesized via multi-step protocols involving:
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Benzothiazole ring formation : Starting from 2-aminothiophenol derivatives, cyclization with bromoacetyl bromide yields the 6-nitrobenzothiazole scaffold .
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Thioether introduction : The p-tolylthio group is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling reactions .
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Acetamide functionalization : Condensation of the benzothiazole amine with chloroacetyl chloride forms the acetamide bond .
2.1. Reduction of the Nitro Group
The nitro group at position 6 of the benzothiazole undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂. This modification enhances bioactivity and enables further derivatization .
Example :
Yield: ~85% (estimated from analogous reductions in).
2.2. Oxidation of the Thioether Moiety
The p-tolylthio group is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄. This alters electronic properties and potential biological interactions .
Conditions :
| Oxidizing Agent | Product | Temperature | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0–25°C | 70–80 |
| KMnO₄ | Sulfone | 60°C | 65–75 |
2.3. Hydrolysis of the Acetamide Bond
Acid- or base-mediated hydrolysis cleaves the acetamide to yield a carboxylic acid. This reaction is critical for prodrug activation or metabolite studies.
Example :
2.4. S-Arylation via Cross-Coupling
The thioether participates in Pd(0)/Cu(I)-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the p-tolyl group .
Representative Protocol :
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Catalyst : Pd(PCy₃)₂ (2 mol%) + Cu(MeSal) (5 mol%)
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Conditions : DMF, aerobic, 25°C
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Scope : Compatible with electron-rich/depleted boronic acids .
Example Product :
Yield: 60–75% (analogous to ).
Reactivity in Biological Contexts
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Urease Inhibition : Molecular docking studies suggest the nitro group and thioether interact with the enzyme’s active site, contributing to inhibitory activity (IC₅₀: <10 µM) .
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Anthelmintic Activity : Derivatives with electron-withdrawing substituents on the benzothiazole exhibit enhanced efficacy against Haemonchus contortus (LC₅₀: 0.8–1.2 mg/mL) .
Computational Insights
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NBO Analysis : The thioether’s lone pairs stabilize adjacent π-systems via hyperconjugation .
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DFT Calculations : M062X/6-311G(d,p) models predict regioselectivity in cross-coupling reactions, aligning with experimental outcomes .
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light via:
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Nitro → Nitroso photolysis.
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Thioether → Disulfide oxidation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide exhibits significant anticancer properties. Studies have shown that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively target tumor cells while sparing normal cells, highlighting its therapeutic potential against cancers such as breast and lung cancer .
Histone Deacetylase Inhibition
The compound has also been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in cancer progression. Inhibitors of HDACs are being explored for their ability to reactivate silenced tumor suppressor genes. A patent describes the synthesis of compounds similar to this compound that show promising HDAC inhibitory activity, suggesting potential use in cancer therapy .
Agricultural Science
Pesticidal Properties
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Research has indicated that derivatives of thiazole compounds can act as effective insecticides and fungicides. For example, studies have shown that certain thiazole-based compounds can disrupt the growth and reproduction of specific pest species, making them valuable in integrated pest management strategies .
Plant Growth Regulation
Additionally, this compound may serve as a plant growth regulator. Compounds with similar structures have been reported to enhance plant growth by modulating hormonal pathways and stress responses in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .
Materials Science
Polymer Additives
In materials science, this compound has potential applications as an additive in polymer formulations. Its unique chemical structure may enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into polymer matrices has shown promising results in improving resistance to thermal degradation and enhancing overall material performance .
Nanocomposite Development
The compound is also being explored for use in nanocomposite materials. When combined with nanomaterials, it may improve the electrical conductivity and mechanical strength of composites, making them suitable for electronic applications and advanced materials development .
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Anticancer Activity of Thiazole Derivatives | Medicinal Chemistry | Demonstrated selective apoptosis induction in cancer cell lines |
| Inhibition of Histone Deacetylases | Cancer Research | Identified as a potential HDAC inhibitor with therapeutic implications |
| Efficacy of Thiazole Compounds as Pesticides | Agricultural Science | Showed significant pest control efficacy against common agricultural pests |
| Enhancement of Polymer Properties | Materials Science | Improved thermal stability and mechanical performance when added to polymer formulations |
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
VEGFR-2 Inhibitors (Benzothiazole Hybrids)
Compounds 4a–4d () share the N-(6-nitrobenzo[d]thiazol-2-yl)acetamide backbone but incorporate a 2,4-dioxothiazolidin-3-yl group linked to substituted benzylidenes. These derivatives were evaluated for VEGFR-2 inhibition, with 4c (bearing a bromo substituent) showing the highest activity (IC₅₀ = 2.96 ± 0.6 nM). Molecular docking revealed that the nitro group and hydrophobic substituents enhance binding to the VEGFR-2 active site .
Table 1: VEGFR-2 Inhibitory Activity of Analogs
| Compound | Substituent | VEGFR-2 IC₅₀ (nM) |
|---|---|---|
| 4a | 4-Fluorobenzylidene | 8.89 ± 0.5 |
| 4b | 4-Methoxybenzylidene | 2.96 ± 0.6 |
| 4c | 4-Bromobenzylidene | 10.93 ± 0.43 |
| 4d | 4-Methylbenzylidene | 25 ± 0.54 |
Key Insight : The electron-withdrawing bromo group in 4c enhances inhibitory potency compared to electron-donating groups (e.g., methoxy in 4b ), suggesting electronic effects critically modulate VEGFR-2 binding .
Urease Inhibitors (N-(6-Arylbenzo[d]thiazol-2-yl)Acetamides)
Compounds 3a–3h () lack the nitro group but feature aryl substituents at the benzothiazole 6-position. 3f (N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide) exhibited the strongest urease inhibition (IC₅₀ = 4.27 ± 0.582 µM), outperforming the standard inhibitor thiourea. Molecular docking indicated that the p-tolyl group forms hydrophobic interactions, while the acetamide engages in hydrogen bonding with urease’s non-metallic active site .
Table 2: Urease Inhibition by Selected Analogs
| Compound | Substituent | Urease IC₅₀ (µM) |
|---|---|---|
| 3f | p-Tolyl | 4.27 ± 0.582 |
| 3g | Unspecified | 12.66 ± 0.531 |
| 3h | Unspecified | 5.67 ± 0.5735 |
Key Insight : The p-tolyl group in 3f enhances activity compared to other aryl groups, highlighting the importance of hydrophobic substituents in urease inhibition .
Antitubercular Agents (DprE1 Inhibitors)
Compounds 5g, 5i, 5k, 5o () feature dual nitrobenzo[d]thiazol-2-ylthio groups and benzyl substituents. 5k (MIC = 0.82 µM against Mycobacterium tuberculosis) demonstrated superior activity to isoniazid (MIC = 1.04 µM). Halogen substituents (e.g., chloro, bromo) correlated with enhanced DprE1 enzyme inhibition, likely due to improved target binding .
Table 3: Antitubercular Activity of DprE1 Inhibitors
| Compound | Substituent | MIC (µM) |
|---|---|---|
| 5g | Unspecified | 1.01 |
| 5k | Halogenated | 0.82 |
| INH | - | 1.04 |
Key Insight : Dual nitrobenzo[d]thiazole scaffolds enhance antitubercular efficacy, with halogen atoms further optimizing activity .
Structural Modifications and Activity Trends
Q & A
Q. What are the standard synthetic protocols for N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, and how are yields optimized?
The synthesis typically involves a multi-step reaction starting with 6-nitrobenzo[d]thiazol-2-amine. A common method includes:
- Step 1 : Acetylation of the amine group using acetic acid or acetyl chloride under reflux conditions (60–80°C, 4–6 hours) to form N-(6-nitrobenzo[d]thiazol-2-yl)acetamide .
- Step 2 : Thioetherification via nucleophilic substitution. For example, reacting with 2-(p-tolylthio)acetyl chloride in acetone with K₂CO₃ as a base (reflux, 8–12 hours) . Yield optimization focuses on solvent choice (e.g., acetone or DMF), temperature control, and stoichiometric ratios of reagents. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography.
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Identifies protons and carbons in the benzothiazole, acetamide, and p-tolylthio groups (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 386.4) validate the molecular formula .
Q. What preliminary biological activities have been reported for this compound?
Initial screenings highlight:
- Anticancer Activity : Inhibition of VEGFR-2 kinase (IC₅₀ values in the nanomolar range) via molecular docking studies targeting ATP-binding pockets .
- Antifungal Activity : Moderate inhibition against C. albicans and A. niger (MIC: 32–64 µg/mL) through membrane disruption or ergosterol biosynthesis interference . Assays include MTT for cytotoxicity and broth microdilution for antifungal testing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioetherification steps, improving reaction rates .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate two-phase reactions .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like nitro group reduction . Purity is monitored via TLC (hexane:ethyl acetate, 7:3) and validated by HPLC (>95% purity) .
Q. What structure-activity relationships (SAR) govern its biological activity?
- Nitro Group : Critical for electronic effects; removal reduces kinase inhibition by 70% .
- p-Tolylthio Moiety : Enhances lipophilicity, improving membrane permeability (logP ~3.2) .
- Acetamide Linker : Flexibility allows optimal binding to hydrophobic enzyme pockets. Substitution with bulkier groups (e.g., phenyl) decreases activity .
Q. How do molecular docking studies elucidate its mechanism of action?
Computational models (AutoDock Vina, Schrödinger Suite) predict:
- VEGFR-2 Binding : Hydrogen bonds between the acetamide carbonyl and Lys868, and π-π stacking of the benzothiazole with Phe1047 .
- Free Energy Calculations : ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ data . Validation via mutagenesis studies (e.g., K868A mutations reduce binding affinity by 50%) is recommended.
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Control Experiments : Compare batches for purity (HPLC) and confirm stereochemistry (X-ray crystallography) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethoxy vs. nitro substituents) to identify outlier results .
Q. What strategies assess metabolic stability and pharmacokinetic (PK) properties?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (LC-MS/MS) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- ADME Prediction : Tools like PreADMET predict moderate blood-brain barrier permeability (logBB: −0.5) and high plasma protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
